The Role of FsoE in Uropathogenic E. coli: A Technical Guide
The Role of FsoE in Uropathogenic E. coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). The ability of UPEC to adhere to host tissues is a critical step in pathogenesis and is mediated by a variety of adhesins, including fimbriae. P fimbriae are key virulence factors associated with pyelonephritis. The fso gene cluster encodes the F71 serotype of P fimbriae. This technical guide provides an in-depth analysis of the FsoE protein, a minor subunit of the Fso fimbrial system, and its role in UPEC virulence. While research on FsoE has been limited in recent years, this document synthesizes the foundational knowledge and provides a framework for future investigation.
Introduction to P Fimbriae and the Fso Operon
P fimbriae are filamentous proteinaceous appendages on the surface of UPEC that mediate attachment to globoseries of glycolipids on uroepithelial cells.[1] The biogenesis of P fimbriae follows the well-characterized chaperone-usher pathway. The fso gene cluster is an operon that encodes the structural subunits and assembly machinery for the F71 P fimbriae. This operon includes genes for the major pilin subunit (FsoA), the adhesin (FsoG), and several minor subunits (FsoE, FsoF), as well as the chaperone (FsoD) and usher (FsoC) proteins.
The FsoE Protein: A Key Minor Subunit
FsoE is a minor subunit protein of the F71 P fimbriae.[1] Immunoelectron microscopy studies have localized FsoE to the tip of the fimbrial structure.[2] While it is considered a non-adhesive subunit itself, FsoE plays a crucial role in modulating the adhesive properties of the entire fimbrial organelle.[1][2]
Function in Adhesion
The primary function of FsoE is to influence the binding of P fimbriae to specific host receptors. Studies have shown that FsoE, in conjunction with another minor subunit, FsoF, is essential for the adhesion of UPEC to renal tubuli and immobilized fibronectin.[1] While the exact mechanism of this influence is not fully elucidated, it is hypothesized that FsoE and FsoF may be involved in the correct presentation or conformation of the terminal adhesin, FsoG, or may contribute to a composite binding site.
Quantitative Data on the Impact of FsoE on Adhesion
| Mutant Strain | Target | Adhesion Phenotype | Quantitative Adhesion (% of Wild-Type) | Reference |
| fsoE mutant | Renal tubuli | Slightly less adhesive | Not available | [1] |
| fsoE mutant | Immobilized fibronectin | Failed to adhere | Not available | [1] |
| fsoF mutant | Renal tubuli | Slightly less adhesive | Not available | [1] |
| fsoF mutant | Immobilized fibronectin | Failed to adhere | Not available | [1] |
| fsoE, fsoF double mutant | Renal tubuli | Adhered neither to fibronectin nor to kidney sections | Not available | [1] |
| fsoE, fsoF double mutant | Immobilized fibronectin | Adhered neither to fibronectin nor to kidney sections | Not available | [1] |
| fimH mutant (representative) | HTB-5 bladder cells | Significantly reduced | 5.24% (p = 0.0001) | [1] |
Experimental Protocols
Generation of an fsoE Knockout Mutant
This protocol describes a general method for creating a targeted gene knockout in UPEC using lambda red recombineering.
Materials:
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UPEC strain of interest (e.g., a strain expressing F71 P fimbriae)
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Plasmid pKD46 (expressing lambda red recombinase)
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Plasmid pKD4 (template for kanamycin resistance cassette)
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Primers specific for the fsoE gene with flanking homology regions and priming sites for pKD4
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L-arabinose
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Kanamycin
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Electroporator and cuvettes
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Standard microbiology culture media and reagents
Procedure:
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Primer Design: Design primers with ~50 bp of homology to the regions flanking the fsoE open reading frame and ~20 bp priming sites for the kanamycin resistance cassette in pKD4.
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Amplification of Resistance Cassette: Use PCR to amplify the kanamycin resistance cassette from pKD4 using the designed primers.
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Preparation of Electrocompetent UPEC:
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Transform the target UPEC strain with the temperature-sensitive plasmid pKD46 and select for ampicillin resistance at 30°C.
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Grow an overnight culture of the transformed UPEC in LB with ampicillin at 30°C.
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Inoculate fresh SOB medium with the overnight culture and grow at 30°C to an OD600 of ~0.2.
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Add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda red recombinase and continue to grow to an OD600 of ~0.5.
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Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
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Electroporation: Electroporate the purified PCR product (kanamycin resistance cassette) into the electrocompetent UPEC expressing lambda red recombinase.
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Selection of Mutants: Plate the electroporated cells on LB agar containing kanamycin and incubate at 37°C. The higher temperature will also cure the cells of the pKD46 plasmid.
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Verification of Knockout: Verify the correct insertion of the resistance cassette and deletion of the fsoE gene by PCR using primers flanking the fsoE gene and sequencing.
In Vitro Adhesion Assay
This protocol outlines a standard method for quantifying bacterial adhesion to cultured epithelial cells.
Materials:
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Wild-type and fsoE mutant UPEC strains
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Human renal tubular epithelial cells (e.g., A498) or bladder epithelial cells (e.g., T24)
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Cell culture medium (e.g., DMEM/F-12) and supplements
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Fibronectin-coated multi-well plates (optional, for fibronectin binding assay)
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Phosphate-buffered saline (PBS)
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Triton X-100
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Sterile water
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LB agar plates for colony forming unit (CFU) counting
Procedure:
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Cell Culture: Seed the epithelial cells into 24-well plates and grow to confluence. For fibronectin adhesion, use fibronectin-coated plates.
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Bacterial Preparation: Grow wild-type and fsoE mutant UPEC strains overnight in LB broth. Subculture and grow to mid-log phase. Wash the bacteria with PBS and resuspend to a defined concentration (e.g., 1 x 108 CFU/mL).
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Infection: Replace the cell culture medium with fresh, antibiotic-free medium. Add the bacterial suspension to the cells at a multiplicity of infection (MOI) of 10-100.
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Incubation: Incubate the infected cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
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Washing: Gently wash the wells multiple times with sterile PBS to remove non-adherent bacteria.
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Lysis and Plating: Add a solution of 0.1% Triton X-100 in PBS to each well to lyse the epithelial cells and release the adherent bacteria.
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Quantification: Perform serial dilutions of the lysate in sterile water and plate on LB agar plates. Incubate overnight at 37°C.
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Data Analysis: Count the CFUs on the plates to determine the number of adherent bacteria per well. Calculate the percentage of adhesion relative to the initial inoculum. Compare the adhesion of the fsoE mutant to the wild-type strain.
Visualizations
P Fimbriae Biogenesis via the Chaperone-Usher Pathway
The following diagram illustrates the assembly of P fimbriae, a process analogous to that of Fso fimbriae. FsoE, as a minor subunit, would be one of the first components, along with the adhesin and other tip proteins, to be assembled at the outer membrane usher.
Caption: P fimbriae biogenesis via the chaperone-usher pathway.
Proposed Signaling Pathway for P Fimbriae-Mediated Inflammation
P fimbriae-mediated adhesion to host cells can trigger a pro-inflammatory response. The following diagram depicts a simplified signaling cascade initiated by P fimbriae binding, which involves Toll-like receptor 4 (TLR4). FsoE, by influencing adhesion, would be an upstream modulator of this pathway.
Caption: P fimbriae-mediated inflammatory signaling.
Conclusion and Future Directions
The FsoE protein, a minor subunit of F71 P fimbriae, plays a significant, albeit incompletely understood, role in the adhesion of uropathogenic E. coli to host tissues. Its necessity for binding to renal tubuli and fibronectin underscores its importance as a potential target for anti-adhesive therapies. Future research should focus on:
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Quantitative Adhesion Studies: Precisely quantifying the contribution of FsoE to adhesion on different host receptors.
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Structural Biology: Determining the high-resolution structure of the Fso fimbrial tip complex to understand the molecular interactions involving FsoE.
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Mechanism of Action: Elucidating how FsoE modulates the function of the FsoG adhesin.
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In Vivo Relevance: Utilizing animal models of UTI to confirm the role of FsoE in colonization and pathogenesis.
A deeper understanding of the function of FsoE and other minor fimbrial subunits will be instrumental in the development of novel strategies to combat UTIs caused by uropathogenic E. coli.
